molecular formula C25H24F3N5O5 B10856184 Adrixetinib CAS No. 2394874-66-7

Adrixetinib

Cat. No.: B10856184
CAS No.: 2394874-66-7
M. Wt: 531.5 g/mol
InChI Key: BWUUJXXFCSYLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrixetinib is a small molecule drug developed by Qurient Co., Ltd. It is known for its inhibitory effects on receptor tyrosine kinases, specifically AXL, Mer, and CSF1R. These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and migration. This compound has shown potential in treating various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adrixetinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Adrixetinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Adrixetinib has a wide range of scientific research applications, including:

Mechanism of Action

Adrixetinib exerts its effects by inhibiting the activity of receptor tyrosine kinases AXL, Mer, and CSF1R. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking these pathways, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth. The molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Cabozantinib: Another tyrosine kinase inhibitor targeting MET, VEGFR, and AXL.

    Crizotinib: Inhibits ALK, ROS1, and MET kinases.

    Gilteritinib: Targets FLT3 and AXL kinases.

Uniqueness of Adrixetinib

This compound is unique due to its triple inhibition of AXL, Mer, and CSF1R, which provides a broader spectrum of activity against various cancers. This multi-target approach enhances its potential efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .

Properties

CAS No.

2394874-66-7

Molecular Formula

C25H24F3N5O5

Molecular Weight

531.5 g/mol

IUPAC Name

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide

InChI

InChI=1S/C25H24F3N5O5/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34)

InChI Key

BWUUJXXFCSYLFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.